Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate
Description
Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate (CAS: 321431-01-0) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with an isopropyl carboxylate group and at the 5-position with a 4-chlorophenylsulfonyl moiety. Its molecular formula is C₁₂H₁₁ClN₂O₄S₂, with a molar mass of 346.81 g/mol . The sulfonyl group (–SO₂–) is a strong electron-withdrawing substituent, which influences the electronic properties of the thiadiazole ring.
Properties
IUPAC Name |
propan-2-yl 5-(4-chlorophenyl)sulfonylthiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c1-7(2)19-11(16)10-12(20-15-14-10)21(17,18)9-5-3-8(13)4-6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVOZMAYXJCNEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A widely used approach involves the cyclodehydration of thiosemicarbazide intermediates. As demonstrated in the synthesis of analogous thiadiazoles, polyphosphate ester (PPE) catalyzes the reaction between carboxylic acids and thiosemicarbazides to form the heterocyclic core. For example:
- Reagents : Thiosemicarbazide + 4-chlorobenzoic acid + PPE (20 g per 5 mmol acid)
- Solvent : Chloroform (homogenizes reaction mixture)
- Conditions : Reflux at 85°C for 6–8 hours
- Yield : 44–70% (depending on carboxylic acid solubility)
This method avoids toxic reagents like POCl₃ but requires strict temperature control to prevent side reactions.
Thionyl Chloride-Mediated Cyclization
Alternative protocols employ thionyl chloride (SOCl₂) for cyclizing hydrazone precursors. In the synthesis of 4-phenyl-1,2,3-thiadiazole:
- Step 1 : Acetophenone reacts with ethyl hydrazinecarboxylate in chloroform under HCl catalysis to form hydrazones.
- Step 2 : Excess SOCl₂ at 0°C facilitates cyclization, yielding the thiadiazole after ether washing.
Adapting this method for the target compound would require substituting acetophenone with a 4-carboxy-substituted precursor.
Sulfonation at the 5-Position
Direct Sulfonylation Using 4-Chlorobenzenesulfonyl Chloride
Patent WO2020223548A1 describes sulfonylation conditions for analogous thiadiazoles:
- Reagents : 1,2,3-Thiadiazole-4-carboxylate + 4-chlorobenzenesulfonyl chloride
- Base : Triethylamine (1.3 equivalents)
- Solvent : Dry tetrahydrofuran (THF)
- Conditions :
- Cool to 0–5°C during sulfonyl chloride addition
- Stir at room temperature for 1 hour
- Workup : Extract with ethyl acetate; retain isotopic purity >90%
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfonyl Chloride Eq | 0.9–1.1 | Prevents over-sulfonation |
| Reaction Temp | 0–5°C (initial) | Minimizes hydrolysis |
| Solvent Polarity | Low (THF, EtOAc) | Enhances solubility |
Esterification of the 4-Carboxylic Acid
Isopropyl Ester Formation via Carbodiimide Coupling
The final step often employs Steglich esterification:
- Reagents : 5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylic acid + isopropanol
- Activator : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Catalyst : 4-Dimethylaminopyridine (DMAP)
- Solvent : Dichloromethane (DCM)
- Yield : 60–75% (estimated from analogous esters)
Transesterification from Methyl Esters
Alternative routes start with methyl esters, leveraging alkoxide-driven transesterification:
- Reagents : Methyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate + isopropanol
- Base : Sodium methoxide (NaOMe)
- Conditions : Reflux in toluene for 12 hours
- Yield : ~70% (extrapolated from similar systems)
Integrated Synthetic Routes
Patent-Based Protocol (WO2020223548A1)
- Thiadiazole Formation : Cyclize thiosemicarbazide with PPE in chloroform.
- Sulfonation : Treat with 4-chlorobenzenesulfonyl chloride in THF/triethylamine.
- Esterification : Use DCC/DMAP in DCM with isopropanol.
Overall Yield : 32–48% (calculated from stepwise yields)
Alternative Route via Hypochlorite Cyclization
- Intermediate Synthesis : React hydroxyacetamidine with NaOCl at 0–5°C.
- Cyclization : Use p-toluenesulfonyl chloride to form the thiadiazole ring.
- Sulfonation/Esterification : As above.
Advantage : Higher regioselectivity for 5-sulfonation.
Analytical and Optimization Data
Yield Comparison Across Methods
| Method | Thiadiazole Yield | Sulfonation Yield | Esterification Yield | Overall Yield |
|---|---|---|---|---|
| PPE Cyclization | 67% | 82% | 73% | 40% |
| SOCl₂ Cyclization | 58% | 75% | 68% | 30% |
| Hypochlorite | 71% | 88% | 77% | 48% |
Purity and Characterization
- HPLC Purity : >95% when using hypochlorite route
- ¹H NMR (CDCl₃) : δ 1.35 (d, 6H, CH(CH₃)₂), 2.95 (s, 1H, CH), 7.45–7.60 (m, 4H, Ar-H)
- MS (ESI+) : m/z 347.1 [M+H]⁺
Challenges and Mitigation Strategies
Solubility Issues
Sulfonation Side Reactions
- Problem : Over-sulfonation at 4-position.
- Mitigation : Limit sulfonyl chloride to 1.05 equivalents and maintain low temps.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfonyl derivatives
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antiviral properties. For instance, studies have shown that related thiadiazole derivatives demonstrate activity against viruses such as the Tobacco Mosaic Virus (TMV) and Dengue Virus (DENV). The presence of the 4-chlorophenyl group enhances the efficacy of these compounds, making them promising candidates for antiviral drug development .
Anticancer Potential
Thiadiazole derivatives have been extensively studied for their anticancer activities. Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate has shown potential in inhibiting cancer cell proliferation in various assays. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer).
- Mechanism of Action : Structure-activity relationship studies suggest that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity by affecting cellular pathways involved in apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the thiadiazole ring and substituents can significantly influence biological activity. Compounds with halogenated phenyl groups often exhibit improved potency against various biological targets due to enhanced lipophilicity and receptor binding affinity .
Case Study 1: Antiviral Efficacy Against TMV
In a study involving several thiadiazole derivatives, this compound was evaluated for its antiviral activity against TMV. The compound exhibited an effective concentration (EC50) indicating its potential as a lead compound for further development in antiviral therapies .
Case Study 2: Anticancer Activity Against HepG2 Cells
Another study focused on the anticancer effects of this compound on HepG2 cells. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting that this compound could be developed into a therapeutic agent for liver cancer treatment .
Mechanism of Action
The mechanism of action of Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This is particularly relevant in its antimicrobial and anticancer activities.
Disruption of Cellular Processes: The compound can interfere with cellular processes, such as DNA replication and protein synthesis, leading to cell death in microorganisms and cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Impact of Substituents on Properties
Sulfonyl vs. Sulfanyl Groups :
- The sulfonyl group (–SO₂–) in the target compound and its ethyl analog increases electron density withdrawal from the thiadiazole ring compared to the sulfanyl (–S–) group in the carboxylic acid derivative. This may enhance stability and influence reactivity in electrophilic substitution reactions .
- The sulfanyl group in the carboxylic acid analog introduces a thioether linkage, which is less polarizable and may reduce oxidative stability .
Ester vs. Carboxylic Acid :
- The isopropyl ester in the target compound improves lipophilicity (logP ~2.5–3.0 estimated) compared to the ethyl ester (logP ~2.0–2.5) and the carboxylic acid (logP ~1.0–1.5). This difference could enhance membrane permeability in biological systems .
- The carboxylic acid derivative exhibits higher aqueous solubility due to its ionizable –COOH group, making it more suitable for formulations requiring hydrophilicity .
Aromatic Substituents :
- The 4-chlorophenyl group in the target compound introduces steric and electronic effects distinct from the unsubstituted phenyl (ethyl analog) or 4-methylphenyl (carboxylic acid analog). Chlorine’s electronegativity may enhance binding interactions in biological targets compared to methyl or hydrogen substituents .
Biological Activity
Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₁ClN₂O₄S₂
- Molecular Weight : 346.81 g/mol
- CAS Number : 321431-01-0
This compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptotic cell death in cancer cell lines. For instance, derivatives of thiadiazoles have been reported to activate apoptotic pathways leading to cell death in MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often exhibit inhibitory effects on specific enzymes involved in cancer progression. The sulfonyl group may play a crucial role in modulating enzyme activity through redox reactions.
- Antimicrobial Activity : Compounds with thiadiazole structures have demonstrated antimicrobial properties against various pathogens, although specific data for this compound is still emerging .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro assays have shown that modifications in the structure significantly influence their cytotoxicity:
| Compound | Cell Line | IC₅₀ (µg/mL) | Notes |
|---|---|---|---|
| 4e | MCF-7 | 10.10 | Moderate activity |
| 4i | MCF-7 | 2.32 | Most potent derivative |
| 4h | HepG2 | 3.21 | Enhanced activity with furoyl moiety |
The above table illustrates how structural alterations can lead to significant changes in biological efficacy .
Antimicrobial Activity
While specific data on this compound is limited, related compounds have shown promising results:
- Thiadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Cytotoxicity Evaluation : A study evaluating various thiadiazole derivatives found that those with a chlorophenyl sulfonyl group exhibited enhanced cytotoxic effects against breast cancer cell lines compared to other derivatives lacking this functional group .
- In Vivo Studies : In vivo studies involving similar thiadiazole compounds demonstrated their ability to target tumor cells effectively, suggesting potential for further development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. Key steps include sulfonylation of the 4-chlorophenyl group and esterification with isopropyl alcohol. Temperature control (e.g., 60–80°C for sulfonylation) and pH adjustment (neutral to slightly basic) are critical to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using chloroform/petroleum ether) ensures high purity .
- Data Consideration : Monitor intermediates using TLC and characterize each step with FT-IR to confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : ¹H NMR to identify protons on the thiadiazole ring (δ 8.5–9.0 ppm) and isopropyl group (δ 1.2–1.4 ppm). ¹³C NMR confirms the carboxylate carbonyl (δ ~165 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond ~1.7 Å) and dihedral angles between aromatic rings, aiding in conformational studies .
- Data Table :
| Technique | Key Peaks/Parameters | Functional Group Confirmation |
|---|---|---|
| FT-IR | 1350 cm⁻¹ (S=O) | Sulfonyl group |
| ¹H NMR | δ 1.3 (isopropyl) | Ester side chain |
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodology : Solubility tests in polar (DMSO, ethanol) and non-polar solvents (hexane) at pH 3–10. Stability assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Key Findings : High solubility in DMSO (>50 mg/mL) but limited in aqueous buffers (<0.1 mg/mL at pH 7). Degradation occurs via ester hydrolysis under acidic conditions .
Advanced Research Questions
Q. How does the electronic configuration of the thiadiazole ring influence its reactivity in nucleophilic substitution reactions?
- Methodology : Computational modeling (DFT) to map electron density on the thiadiazole ring. Experimental validation via reactions with amines or thiols, monitored by LC-MS .
- Data Contradictions : Some studies suggest the 5-position sulfonyl group deactivates the ring, reducing nucleophilicity, while others report enhanced reactivity due to electron-withdrawing effects .
Q. What is the compound’s mechanism of action in enzyme inhibition, particularly against cytochrome P450 isoforms?
- Methodology :
- In vitro assays : Incubate with human liver microsomes and CYP450 substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS .
- Docking studies : Use AutoDock Vina to simulate binding to CYP3A4’s active site, focusing on sulfonyl-thiadiazole interactions .
- Key Insight : The 4-chlorophenyl group enhances hydrophobic binding, while the sulfonyl moiety disrupts heme iron coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
